molecular formula C10H10F2O2 B1588544 Ethyl 2,2-difluoro-2-phenylacetate CAS No. 2248-46-6

Ethyl 2,2-difluoro-2-phenylacetate

Cat. No. B1588544
CAS RN: 2248-46-6
M. Wt: 200.18 g/mol
InChI Key: KCMSDCHUELUJPX-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-phenylacetate is a chemical compound with the CAS Number: 2248-46-6 . It has a molecular weight of 200.18 and its IUPAC name is ethyl difluoro (phenyl)acetate . The compound is in liquid form .


Synthesis Analysis

The synthesis of Ethyl 2,2-difluoro-2-phenylacetate involves several methods. One method uses diethylamino-sulfur trifluoride at ambient temperature . Another method uses triethylamine tris (hydrogen fluoride); triethylamine; ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate in dichloromethane at 20℃ .


Molecular Structure Analysis

The molecular formula of Ethyl 2,2-difluoro-2-phenylacetate is C10H10F2O2 . The InChI Code is 1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 and the InChI key is KCMSDCHUELUJPX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-2-phenylacetate is a liquid . It has a molecular weight of 200.18 . The compound’s density is predicted to be 1.174±0.06 g/cm3 .

Scientific Research Applications

Electrochemical Fluorination

Ethyl 2,2-difluoro-2-phenylacetate, among other alkyl phenylacetates, has been studied for its electrochemical fluorination in various mediums. These studies focus on optimizing the fluorination process to achieve high selectivity and yield of the fluorinated product. For instance, in a study by Ilayaraja et al. (2008), selective electrochemical fluorination of alkyl phenylacetates under specific conditions was reported, demonstrating up to 87% selectivity for the monofluoro ester (Ilayaraja, Manivel, Velayutham, & Noel, 2008).

Synthesis of Fluorinated Compounds

Ethyl 2,2-difluoro-2-phenylacetate is used in the synthesis of various fluorinated compounds. For instance, Kondratov et al. (2015) employed ethyl/methyl 2-bromo-2,2-difluoroacetate in radical additions to vinyl ethers, which was a key step in the synthesis of hitherto unknown 3,3-difluoro-GABA (Kondratov, Bugera, Tolmachova, Posternak, Daniliuc, & Haufe, 2015).

Electrosynthesis

Ethyl 2,2-difluoro-2-phenylacetate can also be synthesized through electrosynthesis methods. Clavel et al. (2000) reported the molar scale electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, a precursor for difluoromethylene building blocks, demonstrating its scalability and efficiency (Clavel, Biran, Bordeau, Roques, & Trevin, 2000).

Antifungal Applications

In the field of medicinal chemistry, difluoro(heteroaryl)methyl moieties derived from ethyl 2,2-difluoro-2-phenylacetate have been utilized for synthesizing new antifungal 1,2,4-triazoles. These compounds have shown significant in vitro antifungal activities, as explored in a study by Eto, Kaneko, and Sakamoto (2000) (Eto, Kaneko, & Sakamoto, 2000).

Stereoselective Hydrolysis

Ethyl 2,2-difluoro-2-phenylacetate also finds application in stereoselective hydrolysis. Yamazaki et al. (1996) investigated the stereoselective hydrolysis of fluorinated ethyl phenylacetates by cancer cells, which has implications in understanding the enzymatic processes and designing anticancer prodrugs (Yamazaki, Yusa, Kageyama, Tsue, Hirao, & Okuno, 1996).

High-Pressure Microwave Irradiation Synthesis

Ethyl phenylacetate, synthesized from phenylacetic acid and ethanol, has been studied under high-pressure microwave irradiation. The synthesis of ethyl phenylacetate using this method, as reported by Xu An-wu (2007), offers an efficient and environmentally friendly approach (Xu An-wu, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H335-H315-H319 . Precautionary statements include P271-P280-P304+P340+P312-P405-P305+P351+P338-P403+P233-P501-P332+P313-P302+P352-P261-P264 .

properties

IUPAC Name

ethyl 2,2-difluoro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMSDCHUELUJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442729
Record name ethyl 2,2-difluoro-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-2-phenylacetate

CAS RN

2248-46-6
Record name ethyl 2,2-difluoro-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,2-difluoro-2-phenylacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Araki, M Inoue - Tetrahedron, 2013 - Elsevier
Transition metal-catalyzed cross-coupling reactions of arylmetal reagents with ethyl bromodifluoroacetate have been explored. After intensive investigations, we have successfully found …
Number of citations: 56 www.sciencedirect.com
M Prieschl, J García-Lacuna, R Munday, K Leslie… - Green …, 2020 - pubs.rsc.org
The development of a ruthenium-catalyzed continuous flow ester hydrogenation using hydrogen (H2) gas is reported. The reaction was utilized for the reduction of an important …
Number of citations: 18 pubs.rsc.org
S Lemouzy, F Cuminet, D Berne… - … A European Journal, 2022 - Wiley Online Library
Vitrimers are a third class of polymers gathering the mechanical properties and solvent resistance of 3D thermosets and the reprocessability of thermoplastics. This unique behaviour is …
S Michałek, AM Maj, L Gurba-Bryśkiewicz… - Reaction Chemistry & …, 2023 - pubs.rsc.org
Herein we present the development of highly productive and chemoselective ester reduction in a continuous flow system with lithium aluminum hydride (LAH) at mild temperature. The …
Number of citations: 0 pubs.rsc.org
J García-Lacuna, T Fleiß, R Munday… - … Process Research & …, 2021 - ACS Publications
The development of a continuous-flow sequence for the synthesis of an important drug candidate precursor is reported. Abediterol is a β 2 -adrenoceptor agonist that has undergone …
Number of citations: 5 pubs.acs.org
T Fukuhara, S Hara - Synlett, 2009 - thieme-connect.com
A desulfurizing difluorination reaction of benzyl sulfides having a functional group such as an ester, a ketone, a nitrile, or an amide was performed by a reaction with IF 5. Consequently, …
Number of citations: 9 www.thieme-connect.com
S Michałek, AM Maj, L Gurba-Bryśkiewicz, W Maruszak… - repo.pw.edu.pl
Herein we present the development of highly productive and chemoselective ester reduction in a continuous flow system with lithium aluminum hydride (LAH) at mild temperature. The …
Number of citations: 0 repo.pw.edu.pl
M Inoue, M Shiosaki - Current Organic Chemistry, 2015 - ingentaconnect.com
During recent 30 years, successful efforts have been made to develop useful electrophilic fluorinating and fluoroalkylating reagents in spite of the difficulty of generating fluorine cation (F…
Number of citations: 4 www.ingentaconnect.com
MA Higgins, LR Marcin, FC Zusi, R Gentles… - Bioorganic & Medicinal …, 2017 - Elsevier
Triazolopyridine ethers with mGlu 2 positive allosteric modulator (PAM) activity are disclosed. The synthesis, in vitro activity, and metabolic stability data for a series of analogs is …
Number of citations: 12 www.sciencedirect.com
J Harder - 2022 - summit.sfu.ca
Fluoropolymers are relied upon in many industries, especially those that deal with harsh environments. Industrial hexafluoropropylene oxide (HFPO) polymers are monofunctional, …
Number of citations: 0 summit.sfu.ca

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